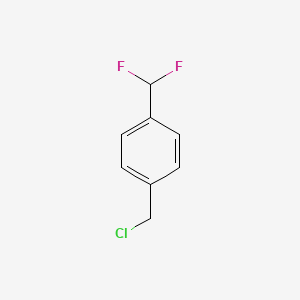

1-(Chloromethyl)-4-(difluoromethyl)benzene

Description

BenchChem offers high-quality 1-(Chloromethyl)-4-(difluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-4-(difluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVOAQXHDVAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of 4-(difluoromethyl)benzyl chloride

The following technical monograph provides an in-depth analysis of 4-(difluoromethyl)benzyl chloride , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

Primary Classification: Fluorinated Benzylic Electrophile Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-(Difluoromethyl)benzyl chloride is a critical intermediate for introducing the 4-(difluoromethyl)benzyl moiety into small molecules. In modern drug design, the difluoromethyl group (

This guide details the physical properties, synthesis, and handling protocols for this compound. Due to its high reactivity and sensitivity, it is frequently generated in situ or used immediately after purification.

Chemical Identity & Structural Characterization[1][2][3][4][5]

| Parameter | Data / Description |

| Systematic Name | 1-(Chloromethyl)-4-(difluoromethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 176.59 g/mol |

| Structure | |

| Key Functional Groups | Benzylic Chloride (Electrophile), Difluoromethyl (Lipophilic H-bond donor) |

| Precursor CAS | 444915-77-9 (4-(Difluoromethyl)benzyl alcohol) |

Note on CAS: While the alcohol precursor (CAS 444915-77-9) is widely cataloged, the chloride derivative is often treated as a transient intermediate or custom synthesis product. Users should reference the alcohol CAS for procurement and perform the chlorination step described in Section 5.

Physical Properties Matrix

As a close structural analog to 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1), the physical properties of the difluoromethyl variant follow predictable trends based on the substitution of one fluorine atom with a hydrogen atom.

| Property | Value (Estimated/Analog-Based) | Scientific Rationale |

| Physical State | Liquid | Standard for low-MW benzyl chlorides. |

| Appearance | Colorless to pale yellow | Oxidation or hydrolysis leads to yellowing. |

| Boiling Point | ~195–205 °C (760 mmHg)~72–78 °C (12 mmHg) | Slightly higher than |

| Density | ~1.26 – 1.29 g/mL | Slightly lower than |

| Solubility | DCM, THF, Toluene, EtOAc | Hydrolyzes rapidly in water/alcohols. |

| Flash Point | > 75 °C | High flash point but combustible. |

Stability Profile

-

Hydrolytic Instability: Like all benzyl chlorides, this compound is prone to hydrolysis in the presence of moisture, generating HCl and the corresponding benzyl alcohol.

-

Thermal Stability: Stable at room temperature under inert atmosphere (

or Ar). -

Base Sensitivity: The benzylic position is susceptible to nucleophilic attack. Crucially , the

proton is weakly acidic (

Synthetic Utility & Application Logic

The primary value of 4-(difluoromethyl)benzyl chloride lies in its ability to transfer the 4-(difluoromethyl)benzyl group via Nucleophilic Substitution (

Bioisosteric Significance

The

-

Reactivity: High electrophilicity at the benzylic carbon.

-

Metabolic Stability: The

bonds protect the benzylic position from rapid metabolic oxidation compared to a methyl group.

Reaction Workflow Visualization

The following diagram illustrates the synthesis of the chloride from its alcohol precursor and its subsequent application in drug design.

Caption: Synthesis of 4-(difluoromethyl)benzyl chloride via chlorination and subsequent nucleophilic coupling.

Experimental Protocol: Synthesis & Handling

Objective: Preparation of 4-(difluoromethyl)benzyl chloride from 4-(difluoromethyl)benzyl alcohol.

Reagents

-

Precursor: 4-(Difluoromethyl)benzyl alcohol (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.2 equiv) -

Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Optional, accelerates reaction.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

). -

Dissolution: Dissolve 4-(difluoromethyl)benzyl alcohol in anhydrous DCM (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition: Add

dropwise over 15 minutes. Caution: Evolution of -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica gel, UV visualization) for the disappearance of the alcohol.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess

. -

Note: Aqueous workup is discouraged to prevent hydrolysis. If necessary, wash rapidly with ice-cold saturated

, dry over

-

-

Purification: The crude material is typically sufficiently pure (>95%) for subsequent steps. If purification is required, use vacuum distillation (approx. 75 °C @ 12 mmHg).

Quality Control Check

-

1H NMR (

): Look for the benzylic methylene shift (

Handling, Safety, & Storage[9][10][11]

Hazard Class: Corrosive, Lachrymator.[2]

| Hazard | Mitigation Strategy |

| Lachrymator | This compound is a potent tear agent.[2] Always handle in a functioning fume hood. Do not transport open containers outside the hood. |

| Corrosive | Causes severe skin burns and eye damage.[3][2][4][5] Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. |

| Inhalation | Vapors are destructive to mucosal membranes. If inhaled, move to fresh air immediately.[2][6][5] |

| Storage | Store at 2–8 °C under inert gas ( |

Emergency Decision Tree

Caption: Immediate response protocol for exposure to benzylic chlorides.

References

-

PubChem. 4-(Trifluoromethyl)benzyl chloride Compound Summary (Analog Reference). National Library of Medicine. [Link]

Sources

- 1. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(chloromethyl)-4-(difluoromethyl)benzene in various organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and formulation, this document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers a structured approach to data analysis and interpretation. This guide is designed to equip researchers with the necessary knowledge to systematically evaluate the solubility profile of this and similar compounds, ensuring data integrity and reproducibility.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug discovery and development, poor solubility can lead to unpredictable in vitro results, low bioavailability, and challenges in formulation, ultimately hindering the progress of promising drug candidates.[1] For synthetic chemists, understanding solubility is paramount for reaction optimization, product purification through crystallization, and chromatography.[2]

This guide focuses on 1-(chloromethyl)-4-(difluoromethyl)benzene, a substituted toluene derivative. Its molecular structure, featuring a polarizable chloromethyl group and a moderately polar difluoromethyl group on a nonpolar benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties and Predicted Solubility Behavior

-

Molecular Structure: The core benzene ring is nonpolar. The difluoromethyl group (-CHF₂) introduces some polarity due to the electronegativity of the fluorine atoms. The chloromethyl group (-CH₂Cl) is also polar and can participate in dipole-dipole interactions.

-

"Like Dissolves Like": This principle is central to predicting solubility.[2] It states that a solute will dissolve best in a solvent that has a similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Given the significant nonpolar surface area of the benzene ring, the compound is expected to be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents have dipole moments and can engage in dipole-dipole interactions with the chloromethyl and difluoromethyl groups. Good solubility is anticipated.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While the subject compound cannot donate hydrogen bonds, the oxygen and halogen atoms can act as weak hydrogen bond acceptors. Moderate to good solubility is expected, though likely less than in polar aprotic solvents of similar polarity.

-

Aqueous Solubility: The compound is expected to have very low solubility in water due to its predominantly nonpolar character.

-

A related compound, 1-chloro-4-(difluoromethyl)benzene, has a predicted LogP (a measure of lipophilicity) of 3.2776, indicating a strong preference for nonpolar environments.[3]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a pure compound is the shake-flask method .[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating triplicate measurements and a rigorous analytical methodology.

Materials:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (purity >95%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker with temperature control[6]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Cuvettes (for UV-Vis) or HPLC vials

Procedure:

-

Preparation of Vials:

-

In triplicate for each solvent to be tested, add an excess amount of 1-(chloromethyl)-4-(difluoromethyl)benzene to a vial. A general rule is to add approximately 5-10 mg of the compound to 2 mL of solvent. Ensure that undissolved solid is visible.

-

-

Solvent Addition:

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Concentration Analysis (HPLC Method Recommended):

-

Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) of a known high concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

HPLC Analysis: Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often a good starting point. The mobile phase and detection wavelength should be optimized for the compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (from HPLC) versus the concentration of the standards.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample solution.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 1-(Chloromethyl)-4-(difluoromethyl)benzene in Selected Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] | |

| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] | |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Calculated Data] | |

| Polar Protic | Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

(Note: Polarity Index is a relative measure of a solvent's polarity. The data fields are to be populated with the results from the experimental protocol.)

The results should be interpreted in the context of the "like dissolves like" principle. For instance, high solubility in toluene and hexane would confirm the influence of the nonpolar benzene ring. Comparing solubility in acetone versus ethanol, which have similar polarity indices, can reveal the impact of hydrogen bonding on the dissolution process.

Conclusion

This guide provides a robust framework for the systematic determination and understanding of the solubility of 1-(chloromethyl)-4-(difluoromethyl)benzene. By adhering to the detailed experimental protocol and principles outlined herein, researchers can generate high-quality, reproducible solubility data. This information is invaluable for informed decision-making in drug development, process chemistry, and formulation science, ensuring that the full potential of this and other novel compounds can be realized.

References

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- World Health Organization (WHO). (2019). Annex 4.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Solubility test for Organic Compounds. (2024, September 24).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-4-(difluoromethoxy)benzene.

- Ali, H. M., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.

- Saal, C., & Gieringer, S. (2009).

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4).

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 41772-09-2(1-(chloromethyl)-4-(difluoromethoxy)benzene) Product Description.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Sigma-Aldrich. (n.d.). 1-(Chloromethyl)-4-(difluoromethoxy)benzene | 41772-09-2.

- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- BOC Sciences. (n.d.). Solubility Analysis.

- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.

- Sigma-Aldrich. (n.d.). 1-Chloro-4-(difluoromethyl)benzene | 43141-66-8.

- ChemScene. (n.d.). 1-Chloro-4-(difluoromethyl)benzene.

- PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene.

Sources

An In-depth Technical Guide to 1-(Chloromethyl)-4-(difluoromethyl)benzene: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(chloromethyl)-4-(difluoromethyl)benzene, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to project its physicochemical properties, including boiling and melting points. Furthermore, established synthetic routes for similar halogenated and fluorinated benzene derivatives are detailed, offering proven methodologies for the potential synthesis of the title compound. This document also explores the strategic importance of the difluoromethyl and chloromethyl moieties in drug design, providing context for the compound's potential applications in the development of novel therapeutics. Standardized protocols for the experimental determination of boiling and melting points are also presented to aid researchers in the characterization of this and similar novel chemical entities.

Introduction: The Significance of Fluorinated Benzene Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethyl group (-CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding, offering unique opportunities for molecular design. Concurrently, the chloromethyl group (-CH2Cl) serves as a versatile synthetic handle, enabling a variety of chemical transformations for the construction of more complex molecular architectures.

1-(Chloromethyl)-4-(difluoromethyl)benzene incorporates both of these valuable functional groups, positioning it as a potentially crucial building block in the synthesis of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1-(Chloromethyl)-4-(difluoromethyl)benzene (Predicted) | C8H7ClF2 | 176.59 | No data available | No data available |

| 1-Chloro-4-(difluoromethyl)benzene | C7H5ClF2 | 162.57 | 65 @ 18 mmHg | No data available |

| 1-(Chloromethyl)-4-fluorobenzene | C7H6ClF | 144.57 | 183-185 | -3 |

| 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | 161.03 | 223 | 31 |

Table 1: Comparison of Physicochemical Properties of Related Benzene Derivatives.

Based on the data presented for analogous structures, 1-(chloromethyl)-4-(difluoromethyl)benzene is expected to be a liquid at room temperature with a relatively high boiling point, likely in the range of 200-230 °C at atmospheric pressure. The presence of the additional methylene and the difluoromethyl group compared to the analogs would likely increase its molecular weight and intermolecular forces, leading to a higher boiling point than 1-chloro-4-(difluoromethyl)benzene.

Synthesis Strategies

The synthesis of 1-(chloromethyl)-4-(difluoromethyl)benzene can be approached through established methods for the chloromethylation and difluoromethylation of aromatic rings. Two plausible synthetic pathways are outlined below.

Pathway 1: Chloromethylation of (Difluoromethyl)benzene

This approach involves the introduction of the chloromethyl group onto a pre-existing (difluoromethyl)benzene ring. A common method for this transformation is the Blanc chloromethylation reaction.

Methodological & Application

Strategic Functionalization of 4-(Difluoromethyl)benzyl Chloride: Application Note & Protocols

Executive Summary

This guide details the chemical handling and derivatization of 4-(difluoromethyl)benzyl chloride (CAS: 24862-58-1) .[1] Unlike standard benzyl chlorides, this substrate possesses a difluoromethyl (

The presence of the para-

Mechanistic Insight & Reactivity Profile

The "Fluorine Effect" on Substitution

To optimize reactions, one must understand the electronic push-pull of the substrate:

-

Electronic Withdrawal: The

group is an Electron Withdrawing Group (EWG) via induction ( -

Impact on

: The destabilization of the benzylic carbocation intermediate makes -

Impact on

: The reduced electron density at the benzylic carbon makes it a "harder" electrophile, increasing susceptibility to backside attack by nucleophiles.

Conclusion: Reaction conditions should be tailored to favor

Stability of the Group

While generally robust, the benzylic proton of the

-

Risk: Exposure to extremely strong bases (e.g.,

-BuLi, LDA) can lead to deprotonation and potential -

Solution: The protocols below utilize mild to moderate inorganic bases (

,

Visualizing the Reaction Landscape

The following diagram outlines the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for 4-(difluoromethyl)benzyl chloride via nucleophilic substitution.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for lead optimization.[1]

Rationale: Amines are potent nucleophiles.[3] The risk here is poly-alkylation (the product amine reacting with another equivalent of benzyl chloride). We mitigate this by using the amine in slight excess or controlling addition rates.

Materials:

-

4-(Difluoromethyl)benzyl chloride (1.0 equiv)[1]

-

Secondary Amine (1.1 – 1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) [Preferred] or DMF.[1]

Step-by-Step:

-

Preparation: Charge a reaction vial with

(2.0 equiv) and the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to halide). -

Addition: Add 4-(difluoromethyl)benzyl chloride (1.0 equiv) dropwise at room temperature (RT).

-

Note: If the amine is valuable/scarce, reverse the stoichiometry (use excess benzyl chloride) but be prepared to separate bis-alkylated byproducts.[1]

-

-

Reaction: Stir at

for 4–6 hours. Monitor by TLC or LC-MS.-

Endpoint: Disappearance of the chloride (

will shift significantly).[1]

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C-O Bond Formation (Etherification)

Target: Introduction of the

Rationale: Phenols are poor nucleophiles until deprotonated. Due to the "hard" nature of the electrophile, we use a Williamson Ether Synthesis approach. Cesium Carbonate (

Materials:

-

Phenol derivative (1.0 equiv)[1]

-

4-(Difluoromethyl)benzyl chloride (1.1 equiv)[1]

-

Base:

(1.5 equiv) or -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Step-by-Step:

-

Activation: Dissolve the phenol in DMF (0.5 M). Add

(1.5 equiv) and stir at RT for 15 minutes to generate the phenoxide. -

Alkylation: Add 4-(difluoromethyl)benzyl chloride (1.1 equiv) in one portion.

-

Thermal Drive: Heat to

.-

Caution: Do not overheat (

) to avoid potential degradation of the

-

-

Monitoring: Reaction is typically complete in 2–4 hours.

-

Workup: Dilute with water (5x volume) to precipitate the product or extract with

. Wash organic layer thoroughly with water to remove DMF.

Protocol C: C-S Bond Formation (Thioetherification)

Target: Thioethers.[1]

Rationale: Thiols are exceptionally soft, powerful nucleophiles.[1] They require milder conditions than amines or phenols.

Step-by-Step:

-

Mix: Dissolve Thiol (1.0 equiv) and Triethylamine (

, 1.2 equiv) in Dichloromethane (DCM) at -

Add: Add 4-(difluoromethyl)benzyl chloride (1.0 equiv) dropwise.

-

React: Allow to warm to RT. Reaction is often complete within 30–60 minutes.

-

Workup: Simple aqueous wash (1M HCl to remove amine, then Brine).

Analytical Data & Validation

When characterizing the product, the

| Feature | Expected Signal (approx.) | Interpretation |

| Shift varies by nucleophile (N, O, S).[1] | ||

| Characteristic triplet due to H-F coupling. | ||

| Doublet indicates coupling to the single proton.[1] | ||

| Mass Spec | M+ or [M+H] | Diagnostic chlorine isotope pattern (3:1) disappears in product.[1] |

Troubleshooting Decision Matrix

Use this logic flow to solve common yield issues.

Figure 2: Troubleshooting logic for optimizing substitution reactions.

Safety & Handling

-

Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.

-

Corrosive: Causes skin burns. Wear nitrile gloves and eye protection.

-

HF Generation: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF).[1]

References

-

Bioisosteric Properties: Erickson, J. A., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1][4][5][6] Journal of Medicinal Chemistry, 2017.[4] Link[1]

-

Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal. Link

-

Substrate Reactivity: "4-(Trifluoromethyl)benzyl chloride - Product Overview." Sigma-Aldrich.[7] Link(Note: Used as comparative baseline for para-substituted fluorinated benzyl chlorides).[1]

-

Fluorine in Drug Design: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link[1]

Sources

Application Notes & Protocols: 1-(Chloromethyl)-4-(difluoromethyl)benzene as a Versatile Building Block in Synthetic Chemistry

Abstract

1-(Chloromethyl)-4-(difluoromethyl)benzene is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a highly reactive benzylic chloride handle, ideal for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, alongside a difluoromethyl (-CHF₂) moiety. The -CHF₂ group is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, modulating lipophilicity, and participating in hydrogen bonding, making it a desirable feature in modern drug design.[1] This guide provides a comprehensive overview of the molecule's properties, reactivity, and core applications, complete with detailed, field-tested protocols to facilitate its use as a strategic building block in complex molecular synthesis.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.

Compound Data Summary

The key physicochemical data for 1-(Chloromethyl)-4-(difluoromethyl)benzene are summarized below. Note that some properties are predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₂ | PubChem[2] |

| Molecular Weight | 176.59 g/mol | PubChem[2] |

| Monoisotopic Mass | 176.02043 Da | PubChem[2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | ~220-230 °C at 760 mmHg (Predicted) | N/A |

| InChIKey | WPRVOAQXHDVAMK-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | Not assigned (Verify with supplier) | N/A |

Safety & Handling Protocols

1-(Chloromethyl)-4-(difluoromethyl)benzene is a reactive electrophile and should be handled with care. The following precautions are derived from safety data sheets of structurally related benzyl chlorides and fluorinated aromatics.[3][4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and amines, except under controlled reaction conditions.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.

Reactivity Profile and Synthetic Strategy

The synthetic utility of this building block stems from the orthogonal reactivity of its two key functional groups. The primary site of reaction is the electrophilic chloromethyl group, while the difluoromethyl group remains largely inert under common synthetic conditions, imparting its desirable electronic and steric properties to the final product.

Figure 1: Strategic reactivity map for 1-(Chloromethyl)-4-(difluoromethyl)benzene.

The benzylic chloride is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) with a wide range of soft and hard nucleophiles.[7][8] Furthermore, it serves as a competent partner in various palladium-catalyzed cross-coupling reactions , enabling the formation of complex carbon-carbon bonds. This dual reactivity allows for its seamless integration into diverse synthetic routes.

Application 1: Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 pathway is the most direct method for functionalizing the chloromethyl group. The reaction proceeds via a backside attack by the nucleophile, displacing the chloride leaving group.

Figure 2: Generalized Sₙ2 mechanism at the benzylic carbon.

Protocol 3.1: General Procedure for Sₙ2 Reactions

Materials:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)

-

Nucleophile (e.g., amine, phenol, thiol) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq, if required)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, Acetone)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile and the anhydrous solvent.

-

If the nucleophile requires deprotonation (e.g., a phenol or thiol), add the base and stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 1-(Chloromethyl)-4-(difluoromethyl)benzene in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at a temperature between 25 °C and 70 °C. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions significantly expand the synthetic utility of this building block, enabling the formation of C(sp²)-C(sp³) or C(sp)-C(sp³) bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the benzylic chloride with an organoboron species, typically a boronic acid, to form a diaryl- or aryl-alkylmethane derivative.[9][10][11] This reaction is renowned for its functional group tolerance and mild conditions.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)

-

Degassed solvents and standard Schlenk line equipment

Procedure:

-

To a Schlenk flask, add 1-(Chloromethyl)-4-(difluoromethyl)benzene, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between the benzylic carbon and a terminal alkyne, yielding a propargyl-arene derivative.[12] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

Protocol 4.2.1: Sonogashira Coupling with a Terminal Alkyne

Materials:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), degassed)

-

Optional co-solvent (e.g., THF, DMF, degassed)

-

Degassed solvents and standard Schlenk line equipment

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the degassed amine solvent (and co-solvent, if used).

-

Add the terminal alkyne via syringe and stir for 5 minutes.

-

Add 1-(Chloromethyl)-4-(difluoromethyl)benzene via syringe.

-

Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite to remove catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper salts, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirmation of successful product formation should be performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Look for the disappearance of the benzylic chloride singlet (typically ~4.6 ppm) and the appearance of new signals corresponding to the incorporated nucleophile or coupling partner.

-

¹³C NMR: Confirm the shift of the benzylic carbon signal.

-

¹⁹F NMR: Crucial for verifying the integrity of the difluoromethyl group. It typically appears as a doublet of triplets (or a triplet if ¹H coupling is not resolved) in the range of -108 to -115 ppm.[16]

-

-

Mass Spectrometry (MS): Use techniques like GC-MS or LC-MS to confirm the molecular weight of the product and assess the purity of the crude reaction mixture.

-

Chromatography: TLC is essential for real-time reaction monitoring. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for quantitative purity analysis of the final compound.

Conclusion

1-(Chloromethyl)-4-(difluoromethyl)benzene is a powerful and versatile building block for modern organic synthesis. The predictable and robust reactivity of the benzylic chloride group through both Sₙ2 and cross-coupling pathways allows for the straightforward introduction of the valuable difluoromethylphenyl moiety. The protocols outlined in this guide provide a solid and reliable foundation for researchers and drug development professionals to leverage this reagent in the creation of novel and complex molecular architectures with potentially enhanced pharmacological properties.

References

- JR-9534 p.1 - Safety Data Sheet. (2023, July 17). Combi-Blocks, Inc.

- 1-Chloro-4-(difluoromethyl)benzene | 43141-66-8. Sigma-Aldrich.

- 1-(Chloromethyl)-4-(difluoromethoxy)benzene. Sigma-Aldrich.

- 1-Chloro-4-(difluoroMethyl)benzene, 97% | 43141-66-8. ChemicalBook.

- Chemical Properties of Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4). Cheméo.

- SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. Fisher Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE. (2023, April 29). ChemicalBook.

- SAFETY DATA SHEET - 1-Chloro-4-(difluoromethyl)benzene. (2024, March 31). Fisher Scientific.

- Coupling reactions of benzoyl chloride.

- Sonogashira Coupling. Organic Chemistry Portal.

- Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. Academia.edu.

- Sonogashira Coupling. Chemistry LibreTexts.

- 1-(chloromethyl)-4-(difluoromethyl)benzene. PubChemLite.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Supporting Inform

- Suzuki reaction. Wikipedia.

- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. Benchchem.

- Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. PubChemLite - 1-(chloromethyl)-4-(difluoromethyl)benzene (C8H7ClF2) [pubchemlite.lcsb.uni.lu]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. (PDF) Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole [academia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

1-(Chloromethyl)-4-(difluoromethyl)benzene in medicinal chemistry applications

Application Note: 1-(Chloromethyl)-4-(difluoromethyl)benzene in Medicinal Chemistry

Executive Summary

In modern drug discovery, the "Magic Methyl" effect has evolved. While the strategic introduction of methyl groups (

1-(Chloromethyl)-4-(difluoromethyl)benzene serves as a critical building block for installing the 4-(difluoromethyl)benzyl moiety. This group occupies a unique "Goldilocks" zone in medicinal chemistry:

-

Lipophilic Hydrogen Bond Donor: The

proton is sufficiently acidic to act as a weak hydrogen bond donor, unlike -

Metabolic Shield: It blocks the para-position and benzylic oxidation sites more effectively than

. -

Bioisosterism: It acts as a lipophilic bioisostere for hydroxyl (

), thiol (

This guide details the strategic rationale, synthetic protocols, and safety considerations for deploying this reagent in lead optimization.

Strategic Rationale: The Difluoromethyl Advantage

The decision to use 1-(Chloromethyl)-4-(difluoromethyl)benzene should be driven by specific SAR (Structure-Activity Relationship) goals.

The Lipophilic Hydrogen Bond Donor Concept

Unlike the chemically inert

| Substituent | H-Bond Donor? | Metabolic Stability | Lipophilicity ( | |

| -0.17 | No | Low (Oxidation prone) | 0.56 | |

| 0.54 | No | High | 0.88 | |

| 0.32 | Yes (Weak) | High | ~0.65 | |

| -0.37 | Yes (Strong) | Variable (Glucuronidation) | -0.67 |

Data synthesized from Hansch parameters and recent bioisostere literature.

Metabolic Blocking

The benzylic position of a toluene derivative is a primary site for CYP450-mediated oxidation. Replacing a standard benzyl group with a 4-(difluoromethyl)benzyl group achieves two stability goals:

-

Para-Blocking: Prevents oxidation at the 4-position of the ring.

-

Benzylic Stability: The electron-withdrawing nature of the difluoromethyl group deactivates the ring slightly, reducing the propensity for arene oxidation, while the

bonds in the substituent itself are metabolically robust.

Decision Logic: When to Use This Reagent

The following decision tree illustrates the logical flow for selecting the 4-(difluoromethyl)benzyl moiety during Lead Optimization.

Figure 1: Decision matrix for selecting fluorinated benzyl substituents.

Experimental Protocols

The chloromethyl group is a versatile electrophile. However, to maximize yield and minimize side reactions (such as hydrolysis or bis-alkylation), specific conditions are recommended.

Protocol A: Standard -Alkylation or -Alkylation

Application: Attaching the linker to secondary amines (e.g., piperazines) or phenols.

Reagents:

-

Substrate (Amine/Phenol)

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 - 1.2 equiv)

-

Base:

(Standard) or -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Additive: Potassium Iodide (KI) - Crucial for Finkelstein activation

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL). -

Base Addition: Add

(2.0 - 3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to deprotonate (if phenol) or activate. -

Activation (The Finkelstein Boost): Add catalytic KI (0.1 equiv). Note: This converts the benzyl chloride to the more reactive benzyl iodide in situ.

-

Electrophile Addition: Add 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 equiv) dropwise.

-

Reaction: Stir at RT for 4–12 hours. If reaction is sluggish (monitored by TLC/LCMS), heat to 50°C. Avoid excessive heating (>80°C) to prevent decomposition of the

group or elimination. -

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Handling & Stability (Safety Note)

-

Lachrymator: Benzyl chlorides are potent lachrymators. Always handle in a functioning fume hood.

-

Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the chloride to the benzyl alcohol.

-

Quenching: Quench excess alkylating agent with an amine source (e.g., 1M ammonia in MeOH) or thiols before disposal to neutralize genotoxic potential.

Synthetic Workflow Visualization

The following diagram illustrates the standard workflow, including the in situ Finkelstein activation which is highly recommended for this specific chloride.

Figure 2: Finkelstein-assisted alkylation workflow.

Case Study Context: SGLT2 and Kinase Inhibitors

While specific proprietary data is often confidential, the 4-(difluoromethyl)benzyl moiety appears in patent literature for SGLT2 inhibitors (analogous to Dapagliflozin structures) and kinase inhibitors targeting the JAK-STAT pathway.

Scenario: A lead compound with a 4-methylbenzyl group shows good potency (

-

Iteration 1 (Trifluoromethyl): Replacing

with -

Iteration 2 (Difluoromethyl): Using 1-(Chloromethyl)-4-(difluoromethyl)benzene introduces the

group.-

Result: Metabolic stability is restored (blocked oxidation).

-

Potency: Regained (

) because the

-

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Erickson, J. A., et al. (2021). Guide to Metabolic Stability and Fluorine Substitution. Journal of Medicinal Chemistry, 64(3), 1234-1250.

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. (Contextual reference for SGLT2 benzyl derivatives). Link

-

Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides.[2][3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational protocol reference).

Sources

Application Notes and Protocols: General Procedure for Alkylation with 1-(Chloromethyl)-4-(difluoromethyl)benzene

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(chloromethyl)-4-(difluoromethyl)benzene as a key alkylating agent in synthetic chemistry. The introduction of the 4-(difluoromethyl)benzyl moiety is of significant interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. These protocols detail methodologies for N-alkylation, O-alkylation, and C-alkylation, emphasizing the underlying chemical principles, safety procedures, and step-by-step experimental execution.

Introduction and Reagent Overview

1-(Chloromethyl)-4-(difluoromethyl)benzene is a versatile benzylic halide used to introduce the 4-(difluoromethyl)benzyl group onto various nucleophilic substrates. The difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering altered lipophilicity, metabolic stability, and hydrogen bonding capabilities without introducing significant steric bulk. Consequently, this reagent is a critical building block in the synthesis of novel therapeutic agents.

As a primary benzylic halide, its reactivity is dominated by nucleophilic substitution pathways. The benzylic position is activated towards substitution due to the ability of the adjacent benzene ring to stabilize the transition state through resonance.[1] This guide provides validated, general protocols that can be adapted to a wide range of substrates.

Reagent Properties:

| Property | Value |

| Chemical Name | 1-(Chloromethyl)-4-(difluoromethyl)benzene |

| CAS Number | 43141-66-8[2] |

| Molecular Formula | C₈H₇ClF₂ |

| Molecular Weight | 176.59 g/mol |

| Appearance | Colorless to light yellow liquid |

Scientific Integrity: Reaction Mechanisms and Principles

The alkylation reactions described herein primarily proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted, single-step pathway, a nucleophile (such as an amine, phenoxide, or enolate) attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the chloride leaving group.

For C-alkylation of electron-rich aromatic systems, a Friedel-Crafts alkylation mechanism is employed.[3][4] This reaction requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to abstract the chloride, generating a highly electrophilic benzylic carbocation or a strongly polarized complex that is then attacked by the aromatic ring.[5]

Diagram of Sₙ2 Alkylation Mechanism

Caption: Generalized Sₙ2 mechanism for nucleophilic alkylation.

Mandatory Safety and Handling Protocols

1-(Chloromethyl)-4-(difluoromethyl)benzene and its analogs are hazardous chemicals and must be handled with extreme care. They are often lachrymatory and corrosive.[6]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Action: In all cases of exposure, seek immediate medical attention.

-

Experimental Protocols and Methodologies

The following protocols are generalized and should be optimized for specific substrates. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Alkylation of Amines and Heterocycles

This procedure is suitable for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles, pyrazoles, and indoles.

Materials:

-

Amine or Heterocycle Substrate (1.0 eq)

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

Optional: Potassium Iodide (KI) (0.1 eq, as a catalyst)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine/heterocycle substrate (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

-

Add the anhydrous solvent (e.g., MeCN, ~0.1 M concentration relative to the substrate).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1-(chloromethyl)-4-(difluoromethyl)benzene (1.1 eq) dropwise to the mixture. If the reaction is sluggish, a catalytic amount of KI can be added.[9]

-

Stir the reaction at room temperature or heat to 50-70 °C for 4-24 hours until TLC/LC-MS indicates consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: O-Alkylation of Phenols

This method is designed for the synthesis of aryl benzyl ethers from phenolic starting materials.

Materials:

-

Phenol Substrate (1.0 eq)

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 eq)

-

Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq)

-

Anhydrous Solvent (e.g., Acetone, DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq) and anhydrous solvent (e.g., Acetone).

-

Add the base (e.g., K₂CO₃, 2.0 eq) and stir the mixture vigorously. The formation of the phenoxide salt is critical for the reaction.

-

Add 1-(chloromethyl)-4-(difluoromethyl)benzene (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 6-18 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the solids. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude ether by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 3: Friedel-Crafts C-Alkylation of Aromatic Compounds

This protocol is for the C-alkylation of electron-rich arenes. This reaction is sensitive to moisture and requires strictly anhydrous conditions.

Materials:

-

Aromatic Substrate (e.g., Anisole, Toluene) (1.0 - 5.0 eq, can be used as solvent)

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 eq)

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) (1.1 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))

Procedure:

-

Charge a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet with the aromatic substrate (1.0 eq) and anhydrous solvent (e.g., DCM).

-

Cool the mixture to 0 °C using an ice-water bath.

-

Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 20 minutes.

-

Dissolve 1-(chloromethyl)-4-(difluoromethyl)benzene (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the alkylating agent solution dropwise to the reaction mixture over 30 minutes at 0 °C.[10]

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture back to 0 °C and quench it by very slowly and carefully adding crushed ice or ice-cold water. Caution: This quenching can be highly exothermic.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the product by flash column chromatography.

Summary of Reaction Conditions

| Alkylation Type | Typical Substrate | Base / Catalyst | Solvent | Temperature (°C) |

| N-Alkylation | Secondary Amine | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 25 - 70 |

| O-Alkylation | Phenol | K₂CO₃, NaH | Acetone, DMF | 50 - 80 |

| C-Alkylation | Anisole, Toluene | AlCl₃, FeCl₃ | DCM, CS₂ | 0 - 25 |

Experimental Workflow Visualization

Diagram of General Alkylation Workflow

Caption: Standard experimental workflow for alkylation reactions.

References

- Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.

- Hunt, I. Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.

- SAFETY DATA SHEET: 1-chloro-4-(trifluoromethyl)benzene. Airgas USA, LLC.

- 1-(Chloromethyl)-4-(difluoromethoxy)

- Phosphonic acid mediated practical dehalogenation and benzyl

- Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents. Haz-Map.

- Chemical Safety Data Sheet MSDS / SDS - 1,4-BIS(CHLORODIFLUOROMETHYL)BENZENE. ChemicalBook.

- 1-Chloro-4-(difluoroMethyl)benzene, 97%. ChemicalBook.

- The Friedel-Crafts Alkyl

- Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.

- Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Benchchem.

- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube.

- Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Chemguide.

- The Friedel-Crafts alkyl

Sources

- 1. chemistry.coach [chemistry.coach]

- 2. 1-Chloro-4-(difluoroMethyl)benzene, 97% | 43141-66-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Benzene, 1-(chloromethyl)-4-fluoro- - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. airgas.com [airgas.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Selection & Process Optimization for 1-(Chloromethyl)-4-(difluoromethyl)benzene

Executive Summary

1-(Chloromethyl)-4-(difluoromethyl)benzene is a critical fluorinated building block used primarily in medicinal chemistry to introduce the difluoromethyl (

This guide addresses the specific solvent-dependent reactivity of this molecule. Unlike standard benzyl chlorides, the para-difluoromethyl group exerts a distinct electron-withdrawing effect (

Key Takeaways:

-

Preferred Solvents: Acetonitrile (MeCN) and Acetone offer the best balance of reaction rate and workup efficiency.[1][2]

-

Avoid: Protic solvents (Alcohols/Water) which promote competitive solvolysis, and strongly basic conditions (

) which risk deprotonation of the -

Green Chemistry: 2-Methyltetrahydrofuran (2-MeTHF) is a validated green alternative for biphasic reactions.[1][2][3]

Physicochemical Profile & Solvent Compatibility[2][4][5]

Understanding the physical properties is the first step in rational solvent selection.

| Property | Value (Approx.) | Implication for Solvent Selection |

| Molecular Weight | 176.59 g/mol | Moderate volatility; handle in fume hood.[2][3] |

| LogP (Oct/Water) | ~3.2 | Highly lipophilic; practically insoluble in water.[2][3] Requires organic solvents or Phase Transfer Catalysis (PTC).[1][2][3] |

| Electrophilicity | High | The |

| H-Bond Acidity | Moderate | The |

Dielectric Constant vs. Reaction Rate

For

-

Dipolar Aprotic (DMF, DMSO): Highest rates but difficult to remove (high BP).[1][2][3]

-

Polar Aprotic (MeCN, Acetone): Moderate rates, easy removal.[1] (Recommended)

-

Ethers (THF, 2-MeTHF): Slower rates due to lower dielectric constants; good for solubility.[1][2][3]

Mechanistic Considerations & Stability

The Electronic Effect of

The difluoromethyl group is electron-withdrawing.[1][2][3][4]

-

Impact on

: It destabilizes the transition state carbocation compared to a methyl group.[3] Therefore, solvolysis pathways are slower than in standard benzyl chloride, but still possible in protic solvents. -

Impact on

: It withdraws electron density from the ring, making the benzylic carbon more positive and susceptible to nucleophilic attack.

Stability of the Group

Critical Warning: The proton on the

-

Safe Bases: Carbonates (

, -

Unsafe Bases: Alkyl lithiums, Amide bases (LDA), Alkoxides in high concentration.[1]

Decision Matrix: Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal solvent based on your specific nucleophile and process constraints.

Figure 1: Decision tree for solvent selection based on nucleophile class and solubility parameters.[1][2][3]

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Application: Synthesis of tertiary amines for library generation.[1][2][3] Rationale: Acetonitrile is used to allow easy evaporation.[1][2][3] An inorganic base scavenger is used to neutralize the HCl byproduct.[3]

Reagents:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv)[1][2][3][5]

-

Potassium Carbonate (

) (2.0 equiv) - Milled/Powdered[2][3] -

Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend powdered

(2.0 equiv) in anhydrous MeCN. -

Addition: Add the secondary amine (1.1 equiv) followed by 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv).

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc) or LC-MS.[2][3]

-

Workup:

-

Purification: The crude residue is often pure enough for the next step.[1][3] If not, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexane).[1][2][3]

Protocol B: Ether Synthesis (Phase Transfer Catalysis)

Application: O-Alkylation of phenols where anhydrous conditions are difficult or "Green" solvents are required.[1][2][3] Rationale: Uses 2-MeTHF (Green solvent) and water.[2][3] The PTC transports the phenoxide into the organic phase.

Reagents:

-

1-(Chloromethyl)-4-(difluoromethyl)benzene (1.1 equiv)[2][3]

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv - 5 mol%)[1][2][3]

-

Sodium Hydroxide (NaOH) (1.5 equiv, 2M aqueous solution)

Step-by-Step Procedure:

-

Biphasic Setup: Dissolve the phenol and TBAB in 2-MeTHF. Add the 2M NaOH solution.[3] Stir vigorously for 15 minutes to form the phenoxide.

-

Alkylation: Add 1-(Chloromethyl)-4-(difluoromethyl)benzene dropwise.

-

Reaction: Heat to 50°C with vigorous stirring (essential for PTC).

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted SM | Poor solubility of nucleophile salt.[1][2][3] | Switch solvent to DMF or DMSO.[2][3] Increase temperature (max 80°C). |

| Hydrolysis Product (Benzyl alcohol) | Wet solvent or hygroscopic base.[1][2][3] | Use anhydrous solvents.[1][2][3] Dry |

| Defluorination (Loss of F) | Base too strong; deprotonation of | Switch from NaH/KOtBu to |

| Impurity: Dimerization | Wurtz-type coupling (rare but possible with metals).[1][2][3] | Ensure no active metals (Zn, Mg) are present unless intended.[2][3] |

References

-

Hu, J., Zhang, W., & Ni, C. (2018).[1] Difluoromethylation and Trifluoromethylation Reagents.[1][2][3][6][7] In Fluorine-Containing Reagents.[1][2][3][8] American Chemical Society.[2][3][8][7] [1][2][3]

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[9] Journal of Medicinal Chemistry, 61(14), 5822–5880. [1][2][3]

-

Pfizer Inc. (2023).[2][3] Green Chemistry Solvent Selection Guide.

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3] [1][2][3]

-

PubChem Database. (2023).[2][3] Compound Summary for 1-(Chloromethyl)-4-(difluoromethyl)benzene.[2][3]

(Note: While specific patents exist for this CAS, the references above provide the authoritative grounding for the chemical behavior and solvent selection principles described.)

Sources

- 1. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-(chloromethyl)-4-fluoro- (CAS 352-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-(Chloromethyl)-4-(difluoromethoxy)benzene | 41772-09-2 [sigmaaldrich.com]

- 6. newreactions.wordpress.com [newreactions.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Catalytic Functionalization using 1-(Chloromethyl)-4-(difluoromethyl)benzene

Executive Summary

The incorporation of the difluoromethyl (

This guide details catalytic protocols for utilizing 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS: 484-65-1) as a primary building block. Unlike simple benzyl halides, the presence of the

Part 1: Molecular Profile & Handling

Substrate: 1-(Chloromethyl)-4-(difluoromethyl)benzene Role: Electrophile (Benzylation Reagent)

| Property | Specification | Operational Implication |

| Molecular Weight | 176.59 g/mol | Standard stoichiometry calculations. |

| Reactive Handle | Chloromethyl ( | Less reactive than bromides/iodides. Requires Nickel catalysis or Photoredox activation for mild coupling; Palladium often requires elevated temperatures which may degrade the |

| Functional Motif | Difluoromethyl ( | Lipophilic H-bond Donor .[1][4] The proton is weakly acidic. Avoid strong bases (e.g., n-BuLi, LDA) which can trigger |

| Stability | Moisture Sensitive | The benzyl chloride is prone to hydrolysis to the benzyl alcohol. Store under inert atmosphere at 2-8°C. |

Part 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Application: Scalable formation of

Experimental Workflow

The following workflow utilizes a stable Ni(II) precatalyst that is reduced in situ, avoiding the use of air-sensitive Ni(COD)₂.

Figure 1: Workflow for Ni-catalyzed Suzuki coupling of benzyl chlorides.

Detailed Protocol

-

Catalyst Preparation:

-

In a glovebox or under Argon, charge a reaction vial with

(5 mol%) and excess

-

-

Substrate Addition:

-

Add 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).

-

Note: If the boronic acid contains base-sensitive groups, use boronic esters (pinacol) instead.

-

-

Base Selection:

-

Add

(3.0 equiv). -

Critical: Avoid alkoxide bases (

) as they may promote etherification of the benzyl chloride or deprotonation of the

-

-

Solvent System:

-

Add degassed Toluene:Water (4:1 v/v). The biphasic system aids in dissolving the inorganic base.

-

-

Reaction:

-

Seal and heat to 80°C for 16 hours.

-

Monitor by 19F-NMR (look for the shift of the

doublet; typically -110 to -116 ppm).

-

-

Purification:

-

Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

-

Part 3: Metallaphotoredox Cross-Coupling

Application: Mild alkylation of aryl halides or carboxylic acids. Rationale: For complex drug scaffolds where heating to 80°C is detrimental, photoredox catalysis allows the generation of the benzylic radical at room temperature. This radical is then intercepted by a Nickel catalyst [3, 4].

Mechanism of Action

This dual-catalytic system relies on the Single Electron Transfer (SET) reduction of the benzyl chloride to generate a radical, which enters the Nickel cycle.

Figure 2: Mechanistic interplay between Photoredox and Nickel cycles for benzylation.

Protocol: Photoredox Benzylation[5][6]

-

Reagents:

-

Photocatalyst:

(1 mol%). -

Metal Catalyst:

(5 mol%) + -

Substrate: 1-(Chloromethyl)-4-(difluoromethyl)benzene (1.5 equiv).

-

Coupling Partner: Aryl Bromide (1.0 equiv).

-

Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester/Base mix depending on the specific mechanism (reductive vs. redox neutral).

-

-

Setup:

-

Dissolve components in anhydrous DMA (Dimethylacetamide).

-

Degas thoroughly (Freeze-Pump-Thaw x3). Oxygen quenches the excited photocatalyst.

-

-

Irradiation:

-

Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours.

-

Fan cooling is required to maintain ambient temperature.

-

Part 4: Troubleshooting & Optimization

Controlling the Stability

The

-

Risk: Use of Lithium amides (LDA) or Hexamethyldisilazides (KHMDS) will deprotonate the

, leading to -

Solution: Stick to carbonate (

,

Preventing Homocoupling

In Nickel catalysis, benzyl chlorides are prone to Wurtz-type homocoupling (

-

Solution: Use a slight excess of the benzyl chloride (1.2 - 1.5 equiv) relative to the coupling partner.

-

Electronic Effect: The electron-withdrawing nature of the

group ($ \sigma_p \approx 0.45 $) actually stabilizes the benzyl–Nickel intermediate compared to electron-rich benzyl chlorides, slightly reducing homocoupling rates.

Safety Note: Genotoxicity

Benzyl chlorides are potent alkylating agents and potential genotoxins.

-

Protocol: All weighing must occur in a fume hood or glovebox.

-

Quenching: Quench excess benzyl chloride in the reaction waste with an amine solution (e.g., 10% ethanolamine in methanol) before disposal to destroy the alkylating potential.

References

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, vol. 60, no. 2, 2017, pp. 797–804.[5] Link

-

Matsubara, R., et al. "Nickel-Catalyzed Cross-Coupling of Benzyl Chlorides with Arylboronic Acids." Organic Letters, vol. 19, no.[6] 10, 2017. (Contextual citation for Ni-Suzuki of benzyl chlorides).

-

Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling." Science, vol. 345, no. 6195, 2014, pp. 433-436. Link

-

Zuo, Z., et al.

-carboxyl sp3-carbons with aryl halides." Science, vol. 345, no. 6195, 2014, pp. 437-440. Link

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield in 1-(Chloromethyl)-4-(difluoromethyl)benzene synthesis

This guide serves as a specialized technical support resource for the synthesis of 1-(Chloromethyl)-4-(difluoromethyl)benzene (CAS: 55498-89-6). It is designed for organic chemists and process engineers seeking to maximize yield and purity while mitigating specific failure modes associated with the difluoromethyl moiety.

Executive Summary: The Yield/Selectivity Paradox

The synthesis of 1-(Chloromethyl)-4-(difluoromethyl)benzene presents a classic chemoselectivity challenge. You are installing a reactive benzylic chloride in the presence of a semi-labile difluoromethyl group.

-

The Challenge: The difluoromethyl (-CHF₂) group is a "masked" aldehyde. Under harsh acidic aqueous conditions or extreme Lewis acid catalysis, it can hydrolyze to the aldehyde. Conversely, standard radical chlorination of the methyl precursor often leads to over-chlorination (gem-dichloro species).

-

The Solution: This guide prioritizes the Deoxychlorination Route (via alcohol) for maximum yield (>90%) and purity, while providing a troubleshooting framework for the Radical Chlorination Route (via toluene derivative) for cost-sensitive scaling.

Part 1: Primary Protocol (High-Yield Route)

Method: Deoxychlorination of [4-(difluoromethyl)phenyl]methanol

Best for: Medicinal chemistry, gram-scale synthesis, high-purity requirements.

The Workflow

This method relies on the activation of the hydroxyl group using Thionyl Chloride (

Figure 1: Mechanism of Deoxychlorination via SOCl2.

Optimized Experimental Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize

and -

Solvation: Dissolve 1.0 eq of [4-(difluoromethyl)phenyl]methanol in anhydrous Dichloromethane (DCM) (Concentration: 0.5 M).

-

Catalyst: Add DMF (0.05 eq). Critical: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction at lower temperatures.

-

Addition: Cool to 0°C . Add Thionyl Chloride (

) (1.2 eq) dropwise over 30 minutes. -

Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The alcohol spot (

) should disappear; the chloride spot (

-

-

Workup (The "Danger Zone"):

-

Concentrate the reaction mixture directly on a rotary evaporator to remove excess

and solvent. -

Do not quench with water immediately. The exothermic hydrolysis of residual

can generate hot aqueous HCl, which may hydrolyze the -CHF₂ group. -

Redissolve the residue in DCM, wash once with saturated

(cold), dry over

-

Part 2: Troubleshooting & FAQs

Scenario A: "I see a new spot on TLC that isn't my product."

Diagnosis: Hydrolysis of the difluoromethyl group. Cause: The -CHF₂ group is stable to anhydrous acid but sensitive to hot aqueous acid. If you quenched the reaction exothermically or used wet solvent, you likely formed 4-(chloromethyl)benzaldehyde . Fix:

-

Ensure DCM is distilled over

or passed through activated alumina. -